molecular formula C15H14N4O3 B10972158 N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10972158
M. Wt: 298.30 g/mol
InChI Key: DHQUESOQLPAIHY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide: is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the dimethoxyphenyl group enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:

    Formation of Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 5-amino-pyrazoles with suitable electrophiles like acid chlorides or esters under basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via nucleophilic substitution reactions using 2,5-dimethoxyphenyl halides or through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core or the carboxamide group, potentially yielding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the fields of oncology and neurology.

Medicine

In medicine, derivatives of this compound are being investigated for their anti-inflammatory, anti-cancer, and neuroprotective properties. The presence of the dimethoxyphenyl group enhances its bioavailability and metabolic stability, making it a promising lead compound for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties. It also finds applications in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structural feature may enhance its interaction with certain biological targets, making it a more potent and selective compound for specific applications.

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H14N4O3/c1-21-10-4-5-13(22-2)11(8-10)17-15(20)12-9-14-16-6-3-7-19(14)18-12/h3-9H,1-2H3,(H,17,20)

InChI Key

DHQUESOQLPAIHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C=CC=NC3=C2

Origin of Product

United States

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